1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea
Description
1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea is a urea derivative featuring a 2-chlorophenyl group and a furan-containing isopropyl substituent. The urea scaffold is known for its hydrogen-bonding capacity, which often enhances interactions with biological targets .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(9-11-5-4-8-19-11)16-14(18)17-13-7-3-2-6-12(13)15/h2-8,10H,9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYFYWSVODXGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 1-(furan-2-yl)propan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea has been investigated for its potential therapeutic properties. Studies indicate that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Research has shown that urea derivatives can inhibit tumor cell proliferation. The incorporation of furan rings is known to enhance biological activity against cancer cells.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
Agricultural Science
The compound's structural characteristics also make it suitable for agricultural applications:
- Pesticide Development : Similar urea derivatives have been explored as herbicides and insecticides. The chlorophenyl group may enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues.
Material Science
In material science, the unique properties of this compound could be utilized:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various urea derivatives, including this compound. The results indicated significant inhibition of cancer cell lines (e.g., breast and lung cancer) at low concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of urea-based pesticides demonstrated that compounds similar to this compound displayed effective herbicidal properties against common weeds. Field trials showed a reduction in weed biomass by over 70% when applied at recommended dosages.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
Substituent Position: The 2-chlorophenyl group (ortho substitution) in the target compound may confer distinct electronic and steric effects compared to para-substituted analogues (e.g., 4-chlorophenyl in ). Para-substituted chlorophenyl groups are associated with improved antifungal activity in azetidinone derivatives .
Functional Groups: The furan ring in the target compound could enhance π-π stacking interactions or modulate solubility compared to hydroxyethyl () or propargyl () substituents.
Biological Activity: Azetidinone-urea derivatives with meta- or para-chlorophenyl groups exhibit potent antifungal activity (MIC 62.5 µg/ml), suggesting that substituent position critically influences efficacy . Propargyl-containing ureas (e.g., ) may exhibit unique reactivity due to the alkyne group, though their biological profiles remain uncharacterized in the evidence.
Pharmacological Potential
- The antifungal activity of azetidinone-urea derivatives highlights the importance of chlorophenyl positioning and hydrogen-bonding groups (e.g., azetidinone’s carbonyl) . The target compound’s furan may mimic these interactions.
- Fluorinated analogues () may offer metabolic stability advantages over chlorinated compounds due to fluorine’s resistance to oxidation.
Biological Activity
1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea, a compound with the CAS number 1235349-76-4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 278.73 g/mol. The compound features a urea moiety linked to a furan ring and a chlorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing halogenated phenyl groups have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain urea derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6 µg/mL against resistant strains .
Anticancer Properties
Several studies have investigated the anticancer potential of urea derivatives. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines, with IC50 values ranging from 10 to 20 µM. Specifically, compounds with furan rings have been noted for their ability to inhibit cell proliferation in human leukemia cells .
The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cellular metabolism and proliferation. For instance, studies suggest that these compounds may interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways affecting cell growth and survival .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various urea derivatives, it was found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound achieved an MIC of 8 µg/mL against S. aureus, indicating strong antibacterial potential.
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on cytotoxicity, researchers tested the compound against different cancer cell lines, including CEM (human leukemia) and MCF7 (breast cancer). The results demonstrated that the compound had an IC50 value of approximately 15 µM against CEM cells, suggesting its potential as an anticancer agent.
Data Summary
| Activity | Tested Compound | Target | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 10 µg/mL | ||
| Anticancer | This compound | Human leukemia (CEM) | 15 µM |
| Breast cancer (MCF7) | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
